REACTION_CXSMILES
|
C(O[C:4](=[O:16])[CH:5]([O:7][C:8]1[C:13]([Cl:14])=[CH:12][CH:11]=[CH:10][C:9]=1[Cl:15])[CH3:6])C.[NH2:17][CH2:18][CH2:19][NH2:20]>C(O)C>[NH2:17][CH2:18][CH2:19][NH:20][C:4](=[O:16])[CH:5]([O:7][C:8]1[C:9]([Cl:15])=[CH:10][CH:11]=[CH:12][C:13]=1[Cl:14])[CH3:6]
|
Name
|
C11H14Cl2N2O2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C)OC1=C(C=CC=C1Cl)Cl)=O
|
Name
|
|
Quantity
|
194 g
|
Type
|
reactant
|
Smiles
|
NCCN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NCCNC(C(C)OC1=C(C=CC=C1Cl)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |